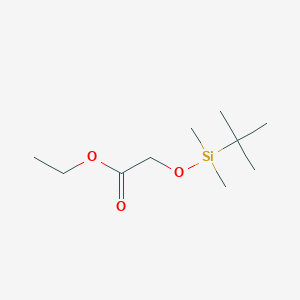

Ethyl 2-(tert-butyldimethylsilyloxy)acetate

Übersicht

Beschreibung

Ethyl 2-(tert-butyldimethylsilyloxy)acetate, also known as this compound, is a useful research compound. Its molecular formula is C10H22O3Si and its molecular weight is 218.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Ethyl 2-(tert-butyldimethylsilyloxy)acetate is primarily used as an intermediate in organic synthesis and pharmaceutical synthesis .

Mode of Action

As an intermediate in organic synthesis, this compound can participate in various chemical reactions. For instance, it can act as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . The exact mode of action depends on the specific reaction it is involved in.

Pharmacokinetics

It is known to be slightly soluble in dichloromethane, chloroform, dmso, and ethyl acetate .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to react slowly with moisture/water , suggesting that it should be stored in a dry environment. Furthermore, it is acid-sensitive , indicating that its stability and reactivity may be affected by pH.

Biologische Aktivität

Ethyl 2-(tert-butyldimethylsilyloxy)acetate is a siloxy-containing compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows for diverse biological activities, making it a candidate for further exploration in drug development and therapeutic applications. This article presents a comprehensive review of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

Key Properties:

- Molecular Weight: 188.30 g/mol

- Log P (octanol-water partition coefficient): Approximately 2.52, indicating moderate lipophilicity, which can affect its absorption and distribution in biological systems .

Antimicrobial Activity

Recent studies have indicated that siloxy compounds, including derivatives of this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antibacterial activity against Gram-positive bacteria | |

| Batzelladine D analogs | Potent antimicrobial effects; potential for further development |

Inhibition of Amino Acid Transporters

This compound has been studied for its inhibitory effects on amino acid transporters such as ASCT2. This transporter plays a critical role in amino acid homeostasis and is implicated in various diseases, including cancer.

- Study Findings: The compound showed competitive inhibition of ASCT2 with an IC50 value indicating significant potential for therapeutic applications targeting amino acid metabolism .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary results suggest that the compound may induce apoptosis in specific tumor types.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Protein Synthesis: Similar compounds have been shown to interfere with protein synthesis pathways, leading to cell cycle arrest and apoptosis.

- Modulation of Signaling Pathways: The compound may affect signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

Case Study 1: Antibacterial Screening

A recent screening study evaluated the antibacterial efficacy of this compound against a panel of clinical isolates. The results demonstrated that the compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Evaluation

In vitro studies on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent induction of apoptosis.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 2-(tert-butyldimethylsilyloxy)acetate is primarily used as a protecting group for hydroxyl functionalities during organic synthesis. The tert-butyldimethylsilyl (TBDMS) group provides steric hindrance, which enhances selectivity in reactions involving nucleophiles.

Key Reactions

- Nucleophilic Substitution : The TBDMS group can be selectively removed under mild conditions, allowing for further functionalization of the molecule without affecting other reactive sites.

- Formation of Complex Molecules : It serves as a precursor in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound has been employed in the development of drug candidates due to its ability to facilitate the introduction of functional groups that enhance biological activity.

Case Study: Drug Development

A notable application is its use in synthesizing compounds with potential anti-cancer properties. For instance, derivatives of this acetate have shown promising results in inhibiting specific enzymes involved in cancer cell proliferation, thus modulating metabolic pathways effectively.

Polymer Science

The compound is also significant in polymer chemistry, particularly in the synthesis of silyl-protected monomers used for anionic polymerization.

Polymerization Studies

Research has demonstrated that this compound can be polymerized to create polyesters with controlled molecular weights and architectures. The kinetics of its polymerization has been studied extensively, revealing that it exhibits favorable properties compared to other methacrylates .

Biochemical Applications

This compound has applications beyond synthetic chemistry; it plays a role in biochemical research as well.

Enzyme Inhibition

Studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, providing insights into biochemical processes and potential therapeutic targets.

Eigenschaften

IUPAC Name |

ethyl 2-[tert-butyl(dimethyl)silyl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3Si/c1-7-12-9(11)8-13-14(5,6)10(2,3)4/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYQJDCENDEETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457971 | |

| Record name | Ethyl {[tert-butyl(dimethyl)silyl]oxy}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67226-78-2 | |

| Record name | Ethyl 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67226-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl {[tert-butyl(dimethyl)silyl]oxy}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.